REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:11]2[C:10]([O:12]C)=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>ClCCl.[B]>[CH3:1][C:2]1([CH3:14])[C:11]2[C:10]([OH:12])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1
|
Name
|
8,8-dimethyl-1-methoxy-5,6,7,8-tetrahydronaphthalene
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC=2C=CC=C(C12)OC)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[B]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° over 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
was washed with water and aqueous saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed in silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCC=2C=CC=C(C12)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 73.2% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |